

An In-depth Technical Guide to the Physical and Chemical Properties of Triacetonamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetonamine, chemically known as 2,2,6,6-tetramethyl-4-piperidone, is a versatile organic compound with the chemical formula $C_9H_{17}NO.[1]$ It serves as a crucial intermediate in various industrial and pharmaceutical applications. Notably, it is the foundational precursor for the synthesis of Hindered Amine Light Stabilizers (HALS), which are essential additives for preventing the degradation of polymers.[2][3] In the pharmaceutical sector, the piperidine ring of **triacetonamine** is a key structural motif in the synthesis of various bioactive molecules, including anti-arrhythmic and anti-myocardial ischemia agents.[4] This guide provides a comprehensive overview of the core physical and chemical properties of **triacetonamine**, complete with experimental protocols and logical workflows.

Physical Properties

Triacetonamine is typically a white to light yellow crystalline powder at room temperature.[2] The color may vary with purity, with higher purity samples appearing whiter.[2] It is a stable compound under normal temperature and pressure.[2]

Table 1: Physical Properties of **Triacetonamine**



Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₇ NO	[5]
Molecular Weight	155.24 g/mol	[5]
Appearance	White to light yellow crystalline powder	[2][4]
Melting Point	35-43 °C	[2][5]
Boiling Point	205 °C (at 760 mmHg)	[2][4][5]
Density	0.9 ± 0.1 g/cm ³	[5]
рКа	9.20 ± 0.60 (Predicted)	[4][6]
Water Solubility	Soluble	[2][4][7]
Solubility in Organic Solvents	Soluble in acetone, ethanol, ether, chloroform	[2]
Insoluble in	Petroleum ether	[2]

Chemical Properties and Reactivity

Triacetonamine's chemical behavior is dictated by the presence of a secondary amine and a ketone functional group within its sterically hindered piperidine ring structure.

Key Chemical Characteristics:

- Stability: It is stable under standard conditions but should be stored in a sealed container to prevent moisture absorption.[2] Contact with strong oxidizing and reducing agents should be avoided.[2]
- Reactivity: The ketone group can undergo reduction to form 2,2,6,6-tetramethyl-4-piperidinol, a key intermediate for HALS.[3] The secondary amine can be N-alkylated.
- Basicity: The presence of the amine group imparts basic properties to the molecule.

Experimental Protocols



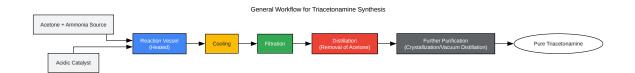
Synthesis of Triacetonamine

A common method for the synthesis of **triacetonamine** involves the condensation reaction of acetone and ammonia in the presence of a catalyst.[7]

General Procedure:

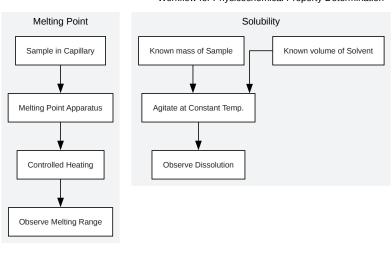
- Acetone and an ammonia source (e.g., ammonium hydroxide or gaseous ammonia) are charged into a reactor.[7]
- A catalyst, such as an acidic resin, is introduced into the reactor.
- The reaction mixture is heated to a temperature typically ranging from 40 to 70 °C.
- The reaction is allowed to proceed for a set duration, often several hours.
- · Upon completion, the crude product is cooled.
- The catalyst is removed by filtration.
- The excess acetone and other volatile impurities are removed by distillation.
- The resulting crude triacetonamine can be further purified by crystallization or vacuum distillation.

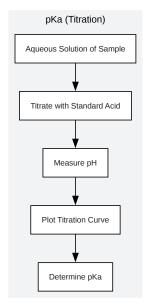




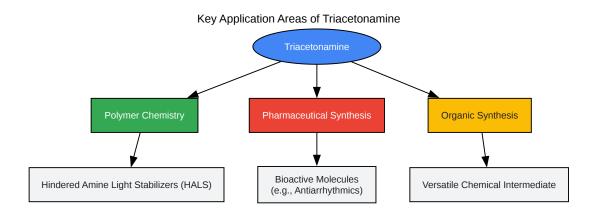


Workflow for Physicochemical Property Determination









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